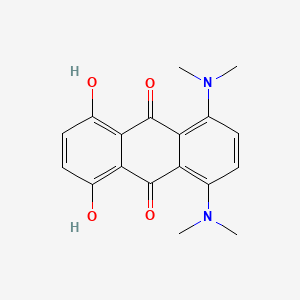
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with two dimethylamino groups at positions 1 and 4, and two hydroxyl groups at positions 5 and 8. It is known for its vibrant color and is used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to form anthraquinone.
Amination: The anthraquinone undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino groups at positions 1 and 4.
Hydroxylation: Finally, the compound is hydroxylated at positions 5 and 8 using appropriate hydroxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1,4-bis(dodecylamino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
69657-88-1 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,4-bis(dimethylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c1-19(2)9-5-6-10(20(3)4)14-13(9)17(23)15-11(21)7-8-12(22)16(15)18(14)24/h5-8,21-22H,1-4H3 |
InChI Key |
YGBCMDRZMKZIRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



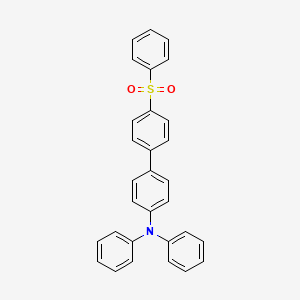
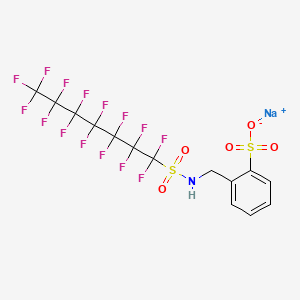
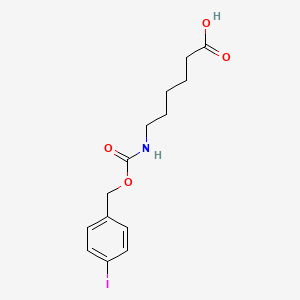
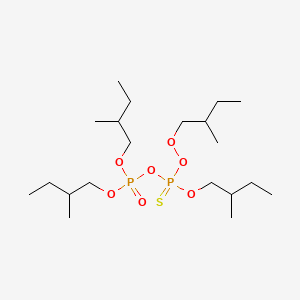
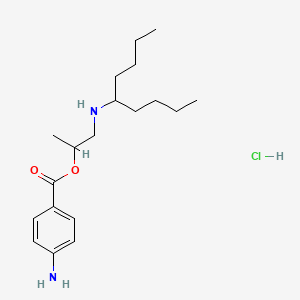
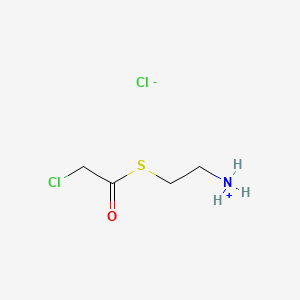
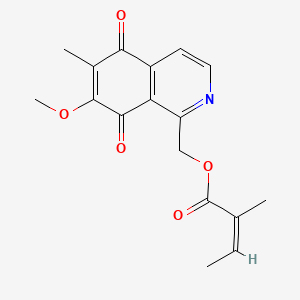
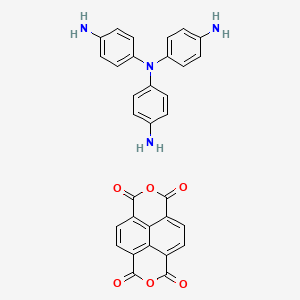

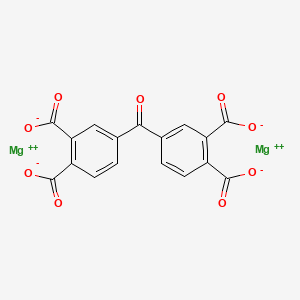

![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
